Predicted Target Profile: Thioredoxin Reductase 1 vs. mTOR/PI3K in Class-Level Comparators
Computational target prediction via DrugMapper annotates 6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide as a potential thioredoxin reductase 1 inhibitor, while the broader morpholinopyrimidine class (e.g., compounds in US20090018134) is primarily associated with mTOR and PI3K inhibition [1][2]. This divergence suggests differentiated polypharmacology that may be attributable to the thiophene-ethyl carboxamide moiety.
| Evidence Dimension | Predicted primary target (computational) |
|---|---|
| Target Compound Data | Thioredoxin reductase 1 (predicted) |
| Comparator Or Baseline | Morpholinopyrimidine class: mTOR / PI3K (US20090018134) |
| Quantified Difference | Qualitative difference in predicted target class (oxidoreductase vs. kinase) |
| Conditions | In silico target prediction (DrugMapper algorithm) |
Why This Matters
Distinct predicted target engagement implies that this compound may serve as a chemical probe for thioredoxin reductase 1 biology rather than as a kinase inhibitor, affecting its utility in screening cascades.
- [1] DrugMapper. Small molecule target prediction for 6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide. FIMM, University of Helsinki. View Source
- [2] US Patent Application US20090018134 A1. Morpholino pyrimidine compounds (mTOR/PI3K). 2009. View Source
